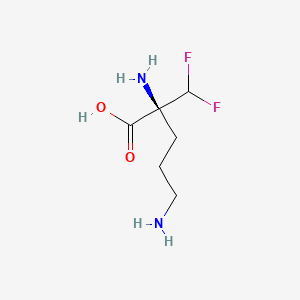

L-依氟鸟氨酸

概述

科学研究应用

L-依氟鸟氨酸在化学、生物学、医学和工业等各个领域具有广泛的科学研究应用 . 在化学中,它用作研究酶抑制和多胺生物合成的试剂。在生物学中,它用于研究多胺在细胞生长和分化中的作用。 在医学上,L-依氟鸟氨酸用于治疗非洲锥虫病和女性面部毛发生长过多 . 在工业中,它用于开发新药和治疗剂。

作用机制

L-依氟鸟氨酸通过不可逆地抑制鸟氨酸脱羧酶来发挥其作用 . 该酶是多胺生物合成的第一个也是限速酶,多胺对于细胞生长和分化至关重要。 通过抑制这种酶,L-依氟鸟氨酸降低了细胞中多胺的水平,从而影响细胞生长和增殖 .

生化分析

Biochemical Properties

L-Eflornithine acts as an irreversible inhibitor of ornithine decarboxylase, the first and rate-limiting enzyme in the biosynthesis of polyamines such as putrescine, spermidine, and spermine . By inhibiting this enzyme, L-Eflornithine disrupts the production of polyamines, which are vital for cell proliferation and differentiation. This inhibition is particularly significant in rapidly dividing cells, such as those found in certain cancers and parasitic infections . The interaction between L-Eflornithine and ornithine decarboxylase involves the formation of a covalent bond, rendering the enzyme inactive .

Cellular Effects

L-Eflornithine has profound effects on various cell types and cellular processes. In cancer cells, it inhibits cell proliferation by reducing the levels of polyamines, which are necessary for DNA stabilization and repair . In parasitic infections, such as African trypanosomiasis, L-Eflornithine disrupts the polyamine biosynthesis pathway, leading to the death of the parasite . Additionally, L-Eflornithine has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of polyamines .

Molecular Mechanism

The molecular mechanism of L-Eflornithine involves its irreversible binding to ornithine decarboxylase. This binding prevents the natural substrate, ornithine, from accessing the active site of the enzyme . The inhibition of ornithine decarboxylase leads to a decrease in polyamine synthesis, which in turn affects various cellular processes. L-Eflornithine also influences gene expression by modulating the activity of transcription factors that are dependent on polyamine levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Eflornithine have been observed to change over time. The compound is relatively stable, but its efficacy can diminish due to degradation and metabolic processes . Long-term studies have shown that L-Eflornithine can lead to sustained inhibition of cell proliferation and parasite growth, although resistance can develop in some cases . The stability and degradation of L-Eflornithine are influenced by factors such as pH, temperature, and the presence of other biomolecules .

Dosage Effects in Animal Models

In animal models, the effects of L-Eflornithine vary with different dosages. At therapeutic doses, L-Eflornithine effectively inhibits tumor growth and parasite proliferation . At higher doses, it can cause toxic effects, including myelosuppression and gastrointestinal disturbances . The threshold for these adverse effects varies among different species and is influenced by factors such as age, sex, and overall health .

Metabolic Pathways

L-Eflornithine is involved in the polyamine biosynthesis pathway, where it inhibits the enzyme ornithine decarboxylase . This inhibition leads to a decrease in the levels of putrescine, spermidine, and spermine, which are critical for cell growth and differentiation . The compound also affects other metabolic pathways by altering the availability of polyamines, which can influence processes such as DNA stabilization, RNA function, and protein synthesis .

Transport and Distribution

L-Eflornithine is transported and distributed within cells and tissues through specific transporters and binding proteins . It crosses the blood-brain barrier using the cationic amino acid transporter system y+ and organic cation transporters . Once inside the cells, L-Eflornithine accumulates in the cytoplasm and interacts with ornithine decarboxylase to exert its inhibitory effects .

Subcellular Localization

The subcellular localization of L-Eflornithine is primarily in the cytoplasm, where it interacts with ornithine decarboxylase . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to the enzyme to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing L-Eflornithine to specific cellular compartments .

准备方法

合成路线和反应条件: L-依氟鸟氨酸可以通过多种方法合成。 一种常见的方法是在特定条件下使2,5-二氨基戊酸与二氟甲基鸟氨酸反应 . 该反应通常需要乙醇等溶剂,并在受控温度下进行,以确保获得所需产物。

工业生产方法: 在工业环境中,L-依氟鸟氨酸是使用大规模化学合成技术生产的。 该工艺涉及使用高效液相色谱 (HPLC) 来纯化化合物并确保其质量 . 工业生产方法的设计目标是高效且具有成本效益,从而能够大规模生产该化合物。

化学反应分析

反应类型: L-依氟鸟氨酸经历各种化学反应,包括氧化、还原和取代反应 . 这些反应对于修饰化合物的结构和增强其在不同应用中的性能至关重要。

常用试剂和条件: 与 L-依氟鸟氨酸反应中使用的常见试剂包括氧化剂、还原剂和亲核试剂 . 这些反应通常在受控条件下进行,例如特定的温度和 pH 值,以获得所需的产物。

主要形成的产物: 由涉及 L-依氟鸟氨酸的反应形成的主要产物取决于反应类型和使用的试剂。 例如,氧化反应可能会产生 L-依氟鸟氨酸的氧化衍生物,而取代反应可能会导致形成取代衍生物 .

相似化合物的比较

属性

CAS 编号 |

66640-93-5 |

|---|---|

分子式 |

C6H12F2N2O2 |

分子量 |

182.17 g/mol |

IUPAC 名称 |

(2R)-2,5-diamino-2-(difluoromethyl)pentanoic acid |

InChI |

InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)/t6-/m0/s1 |

InChI 键 |

VLCYCQAOQCDTCN-LURJTMIESA-N |

手性 SMILES |

C(C[C@](C(F)F)(C(=O)O)N)CN |

SMILES |

C(CC(C(F)F)(C(=O)O)N)CN |

规范 SMILES |

C(CC(C(F)F)(C(=O)O)N)CN |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

L-Eflornithine; L-alpha-Difluoromethylornithine; (-)-2-Difluoromethylornithine; |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

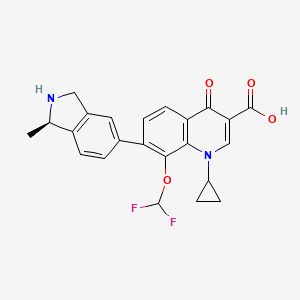

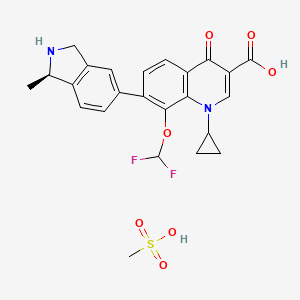

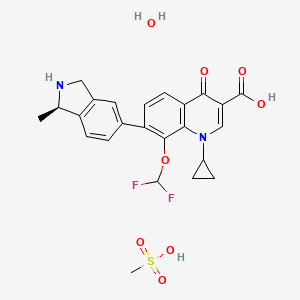

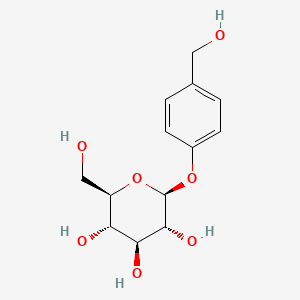

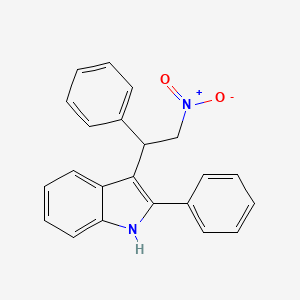

Feasible Synthetic Routes

Q1: What is the mechanism of action of eflornithine against Trypanosoma brucei gambiense?

A1: Eflornithine acts as an inhibitor of ornithine decarboxylase (ODC), an enzyme crucial for polyamine biosynthesis in Trypanosoma brucei gambiense. [, ] By blocking ODC, eflornithine disrupts the production of polyamines, essential molecules for parasite growth and survival. [, , ] The L-enantiomer of eflornithine exhibits higher potency against the target enzyme compared to the D-enantiomer. []

Q2: Why is oral administration of racemic eflornithine less effective than intravenous administration for late-stage human African trypanosomiasis (HAT)?

A2: Oral administration of racemic eflornithine results in lower systemic exposure of the more potent L-enantiomer compared to the D-enantiomer due to stereoselective absorption in the gut. [, , ] This difference in bioavailability leads to a lower concentration of the active L-enantiomer reaching the brain, the primary site of infection in late-stage HAT. [, ] Intravenous administration bypasses the absorption process, resulting in higher and more predictable drug levels in both plasma and cerebrospinal fluid. [, ]

Q3: What are the potential benefits of developing an L-eflornithine-based therapy for HAT?

A3: Utilizing only the more potent L-enantiomer could potentially improve the treatment of late-stage HAT by achieving higher efficacy at lower doses. [, ] This could translate to shorter treatment durations, reduced toxicity, and improved patient compliance. [, , ] Furthermore, an all-oral L-eflornithine-based regimen could increase treatment accessibility and reduce the burden on healthcare systems in HAT-endemic areas. [, ]

Q4: What challenges exist in developing an effective oral L-eflornithine-based therapy?

A4: Despite its higher potency, oral administration of L-eflornithine alone might not achieve adequate efficacy due to its relatively low oral bioavailability. [, ] Strategies to improve the oral absorption and brain penetration of L-eflornithine, such as prodrug approaches or novel drug delivery systems, are necessary to overcome this limitation. [] Further research is also needed to optimize dosing regimens and evaluate the long-term safety and efficacy of oral L-eflornithine-based therapies. [, ]

Q5: What analytical techniques have been employed to study eflornithine enantiomers?

A6: Researchers have used various analytical methods to separate, identify, and quantify eflornithine enantiomers. These include chiral chromatographic techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), which has been successfully applied for the isolation of D- and L-eflornithine on a milligram scale. [] Additionally, stereospecific liquid chromatographic methods have been utilized to measure the concentrations of D- and L-eflornithine in biological samples, such as plasma and cerebrospinal fluid. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1674626.png)

![3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole](/img/structure/B1674638.png)